molecular formula C12H11NO2S B1404669 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS No. 39101-02-5

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Cat. No.: B1404669
CAS No.: 39101-02-5
M. Wt: 233.29 g/mol
InChI Key: GWDSEMNOINVPIX-UHFFFAOYSA-N
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Description

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the growth of microorganisms.

Cellular Effects

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its pharmacokinetic properties and impact its therapeutic potential.

Transport and Distribution

The transport and distribution of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring and the presence of the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSEMNOINVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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